

# A Comparative Cost-Effectiveness Analysis of Carbazochrome Sodium Sulfonate and Other Hemostatic Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbazochrome sodium sulfonate*

Cat. No.: *B612076*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of surgical and procedural hemostasis, the choice of agent can significantly impact patient outcomes and healthcare costs. This guide provides a comprehensive comparison of **carbazochrome sodium sulfonate** (CSS) with other commonly used hemostatic agents, including tranexamic acid (TXA) and etamsylate. The following sections detail their comparative efficacy, cost-effectiveness, and underlying mechanisms of action, supported by experimental data and protocols.

## Executive Summary

**Carbazochrome sodium sulfonate** is a hemostatic agent that acts by stabilizing capillaries and reducing their permeability. When compared to the widely used antifibrinolytic agent tranexamic acid, combination therapy of CSS and TXA has demonstrated superior efficacy in reducing blood loss and the need for transfusions in orthopedic surgeries, particularly total hip and knee arthroplasty. While direct cost-effectiveness analyses are limited, this guide synthesizes available drug acquisition costs and clinical efficacy data to provide a comparative overview for research and development professionals.

## Data Presentation: Efficacy and Cost Comparison

The following tables summarize quantitative data from comparative studies and available pricing information to facilitate a clear comparison between **carbazochrome sodium sulfonate**, tranexamic acid, and etamsylate.

Table 1: Comparative Efficacy of Hemostatic Agents in Orthopedic Surgery

| Outcome Measure                        | Carbazochrome<br>Sodium Sulfonate<br>(CSS) +<br>Tranexamic Acid<br>(TXA) | Tranexamic Acid<br>(TXA) Alone | Notes                                                                                                                          |
|----------------------------------------|--------------------------------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Total Blood Loss (mL)                  | Significantly lower                                                      | Higher than combination        | A meta-analysis of six studies (n=800 patients) showed a robust reduction in total blood loss with the combination therapy[1]. |
| Hidden Blood Loss (mL)                 | Significantly lower                                                      | Higher than combination        | The same meta-analysis demonstrated a significant reduction in hidden blood loss[1].                                           |
| Blood Transfusion Requirement          | Significantly lower (RR = 0.13)                                          | Higher than combination        | The combination therapy showed a much lower requirement for blood transfusion compared to TXA alone[1].                        |
| Hemoglobin Drop (g/dL)                 | Significantly lower                                                      | Higher than combination        | Hemoglobin preservation was improved with the addition of CSS to TXA[1].                                                       |
| Adverse Events (e.g., Thromboembolism) | No significant increase                                                  | No significant increase        | The combination therapy did not show an increased risk of complications[1].                                                    |

Data synthesized from the meta-analysis by Hayat et al. (2025)[1].

Table 2: Comparative Cost of Hemostatic Agents

| Hemostatic Agent               | Formulation | Available Strength | Estimated Price (USD)                | Source(s)             |
|--------------------------------|-------------|--------------------|--------------------------------------|-----------------------|
| Carbazochrome Sodium Sulfonate | Injection   | 5 mg/mL            | ~\$2.33 per ampule                   | Apotek Aman Farma     |
| Tranexamic Acid                | Injection   | 1000 mg/10 mL      | \$10.85 per vial                     | USA<br>MedPremium     |
| Etamsylate                     | Injection   | 250 mg/2 mL        | \$0.27 per box (of multiple ampules) | Tradeindia            |
| Etamsylate                     | Injection   | 12.5% (250 mg/2mL) | \$12.05 per 10 ampules               | MedicinesDelivery.com |

Note: Prices are for informational purposes only and may vary based on manufacturer, location, and purchasing agreements.

## Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of experimental data. Below are the summarized experimental protocols from key comparative studies.

### Protocol from the Meta-Analysis of CSS and TXA Combination Therapy

This protocol is a synthesis of the methodologies from the six randomized controlled trials included in the meta-analysis by Hayat and colleagues (2025)[1].

#### 1. Study Design:

- Prospective, randomized controlled trials.
- Intervention Group: Combination of **Carbazochrome Sodium Sulfonate** (topical or IV) and 1g IV Tranexamic Acid.

- Control Group: IV Tranexamic Acid plus a placebo.

## 2. Surgical Procedures:

- Primary total knee arthroplasty (TKA), primary unilateral total hip arthroplasty (THA), and simultaneous bilateral THA.

## 3. Outcome Measures:

- Primary Outcomes:

- Total blood loss
- Hidden blood loss
- Intraoperative blood loss
- Maintenance of hemoglobin levels

- Secondary Outcomes:

- Blood transfusion requirements
- Postoperative inflammation markers
- Pain scores
- Incidence of adverse events (e.g., deep vein thrombosis, pulmonary embolism)

## 4. Data Analysis:

- Meta-analysis conducted using RevMan 5 software with a random-effects model.
- The quality of included studies was evaluated using the RoB 2 (Risk of Bias 2) tool.



[Click to download full resolution via product page](#)

A simplified workflow for a randomized controlled trial comparing CSS and TXA.

## Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms of hemostatic agents is fundamental for their targeted development and application.

## Carbazochrome Sodium Sulfonate (CSS)

CSS primarily acts on the capillaries to reduce bleeding. Its mechanism involves:

- Capillary Stabilization: CSS enhances the integrity of the capillary wall, reducing its fragility.
- Permeability Reduction: It decreases the permeability of capillaries, thereby limiting blood leakage into the surrounding tissues.
- Endothelial Barrier Function: CSS has been shown to reverse endothelial barrier dysfunction by inhibiting phosphatidylinositol hydrolysis in endothelial cells.



[Click to download full resolution via product page](#)

Signaling pathway for **Carbazochrome Sodium Sulfonate**'s hemostatic effect.

## Tranexamic Acid (TXA)

TXA is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent. Its mechanism involves:

- Inhibition of Plasminogen Activation: TXA competitively inhibits the activation of plasminogen to plasmin.
- Fibrinolysis Prevention: By preventing the formation of plasmin, TXA stabilizes fibrin clots and prevents their premature breakdown.



[Click to download full resolution via product page](#)

Signaling pathway for Tranexamic Acid's antifibrinolytic action.

## Etamsylate

Etamsylate is a hemostatic agent that is thought to act on the initial stages of hemostasis. Its proposed mechanism includes:

- Enhanced Platelet Adhesion: Etamsylate is believed to improve the adhesion of platelets to the subendothelium of a damaged blood vessel.
- Capillary Resistance: It may also increase the resistance of capillaries, reducing their tendency to bleed.

[Click to download full resolution via product page](#)

Proposed mechanism of action for Etamsylate.

## Conclusion

The available evidence suggests that the combination of **carbazochrome sodium sulfonate** and tranexamic acid is more effective in reducing blood loss and the need for transfusions in major orthopedic surgeries compared to tranexamic acid alone, without an increased risk of adverse events[1]. While a formal cost-effectiveness analysis is not yet available, the potential for reduced transfusion-related costs and improved patient outcomes suggests that this combination therapy warrants further investigation and consideration by clinicians and researchers. The differing mechanisms of action between CSS (capillary stabilization) and TXA (antifibrinolysis) provide a strong rationale for their synergistic effect. Further research focusing on a direct cost-effectiveness comparison is needed to solidify the economic argument for the broader adoption of this combination therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Optimizing blood management in arthroplasty: a meta-analysis of carbazochrome sodium sulfonate and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Cost-Effectiveness Analysis of Carbazochrome Sodium Sulfonate and Other Hemostatic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612076#evaluating-the-cost-effectiveness-of-carbazochrome-sodium-sulfonate-versus-other-hemostatic-agents>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)